molecular formula C18H17ClO4 B3053941 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- CAS No. 57077-27-7

2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B3053941
CAS No.: 57077-27-7
M. Wt: 332.8 g/mol
InChI Key: IQAPXEUYWKSSTF-UHFFFAOYSA-N
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Description

The compound 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)- (hereafter referred to as Compound A) is a chalcone derivative characterized by a propenone backbone linking a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl moiety. Chalcones, α,β-unsaturated ketones, are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 3,4,5-trimethoxyphenyl group in Compound A is known to enhance interactions with tubulin, a target in cancer therapy, while the 4-chlorophenyl substituent contributes to electron-withdrawing effects, influencing reactivity and binding affinity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAPXEUYWKSSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387098
Record name 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57077-27-7
Record name 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) , also known as (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C18H17ClO4
  • Molecular Weight : 332.78 g/mol
  • CAS Number : 173543-24-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which include a chalcone-like backbone. Chalcones are known for their various bioactivities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells through multiple mechanisms.
  • Anti-inflammatory Effects : The presence of methoxy groups enhances antioxidant properties and anti-inflammatory activity.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains.

The biological effects can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds similar to this structure have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins .
  • Tubulin Polymerization Inhibition : Some analogs disrupt microtubule dynamics, which is crucial for cancer cell division .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting cell death .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types (Table 1).

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)12Inhibition of tubulin polymerization
HT-29 (Colon)8ROS generation leading to oxidative stress

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds. The presence of methoxy groups was linked to enhanced antioxidant activity, which reduced inflammation markers in vitro .

Antimicrobial Activity

Research has demonstrated that compounds with a similar structure exhibit antibacterial activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting cellular respiration .

Chemical Reactions Analysis

Reactivity and Chemical Reactions

The presence of the α,β-unsaturated carbonyl system in 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) allows it to participate in a variety of chemical reactions.

  • Electrophilic Reactions The reactivity of the compound allows it to undergo electrophilic reactions.

  • Nucleophilic Addition Chalcone derivatives can undergo nucleophilic addition reactions at the α,β-unsaturated carbonyl group.

  • Cycloaddition Reactions Chalcones can participate in cycloaddition reactions, forming cyclic products.

  • Reductions The carbonyl group of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) can be reduced to form an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Oxidations The hydroxyl group can be oxidized to form a ketone using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Domino Reactions 1,3-diarylated-2-propen-1-ones can be used in domino three-component reactions with ethyl 2-nitroacetate and ammonium acetate for synthesizing 4,6-diarylated/heterylated pyridin-2(1H)-ones .

Claisen-Schmidt Condensation

The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl) typically involves the Claisen-Schmidt condensation reaction. This reaction involves reacting substituted acetophenones with substituted benzaldehydes in the presence of a base. For example, (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is synthesized via the Claisen-Schmidt condensation reaction between 3,4,5-trimethoxybenzaldehyde and 1-hydroxycyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

QSAR of Chalcones

Quantitative structure-activity relationship (QSAR) studies of chalcones have been performed to determine the structural characteristics that contribute to their biological activities . It was found that the chalcone (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one had the highest potency and selectivity expression (PSE) values, comparable with those of doxorubicin and methotrexate . This compound stimulated the cleavage of poly(ADP-ribose) polymerase and caspase-3, suggesting the induction of apoptosis .

Reduction of Chalcones

Chalcones can be reduced to create related compounds. The selective reduction of the double bond of α,β-unsaturated ketone system can be accomplished by catalytic hydrogenation in a H2 atmosphere with 10% Pd/C as the catalyst and toluene as the solvent to obtain dihydrochalcone . The reduction of the carbonyl group can be done using sodium borohydride with cerium chloride in methanol as the solvent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Compound B : (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Structural Difference : Replaces the 4-chlorophenyl group in Compound A with a 4-methoxyphenyl moiety.
  • Impact :
    • Supramolecular Arrangement : The methoxy group increases hydrophobicity and promotes C–H···O hydrogen bonding, leading to distinct crystal packing compared to Compound A .
    • Electronic Effects : Methoxy is electron-donating, reducing electrophilicity of the α,β-unsaturated ketone compared to the electron-withdrawing chloro group in Compound A. This alters reactivity in Michael addition reactions .
Compound C : 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Structural Difference : Substitutes chlorine with fluorine at the para position.
  • 3.5 for Compound A) . Biological Activity: Fluorinated analogs often exhibit enhanced metabolic stability, though antiproliferative activity against cancer cells (e.g., IC₅₀ = 0.36–7.08 µM for related compounds) remains comparable to chloro derivatives .

Complex Derivatives with Additional Functional Groups

Compound D : (E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
  • Structural Difference : Incorporates a piperazine ring at the 1-position.
  • Impact :
    • Pharmacokinetics : The piperazine group enhances basicity (pKa ~8.5), improving solubility in acidic environments.
    • Target Binding : Piperazine derivatives show increased affinity for kinase targets, though molecular weight (416.9 g/mol vs. 328.4 g/mol for Compound A) may reduce cell permeability .
Compound E : (E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Structural Difference : Adds a sulfonyl-piperazine scaffold.
  • Impact :
    • Antiproliferative Activity : The sulfonyl group enhances tubulin destabilization, yielding IC₅₀ values as low as 0.36 µM against MDA-MB-231 breast cancer cells .
    • Synthetic Complexity : Multi-step synthesis (yield ~35%) compared to straightforward Claisen-Schmidt condensations for Compound A .

Substituent Position and Symmetry

Compound F : 3,4-Dimethoxychalcone
  • Structural Difference : Lacks the 3,4,5-trimethoxyphenyl and 4-chlorophenyl groups.
  • Impact :
    • Crystallinity : Reduced methoxy symmetry results in less ordered crystal lattices, lowering melting points (e.g., 120–125°C vs. 180–185°C for Compound A) .
    • Bioactivity : Diminished anticancer activity due to weaker tubulin binding (IC₅₀ >10 µM in most assays) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
2-Propen-1-one, 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-

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